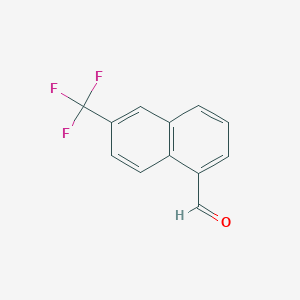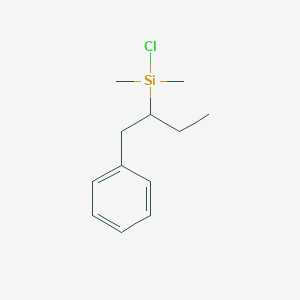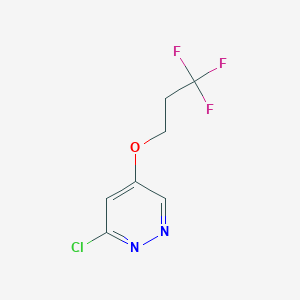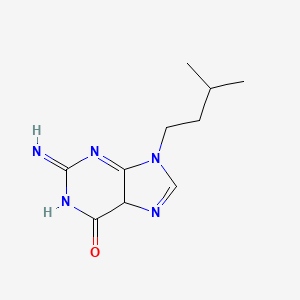
(3R,4S)-rel-4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-rel-4-(4-エチルフェニル)ピロリジン-3-カルボン酸は、4-エチルフェニル基とカルボン酸基で置換されたピロリジン環を持つキラル化合物です。
準備方法
合成経路と反応条件
(3R,4S)-rel-4-(4-エチルフェニル)ピロリジン-3-カルボン酸の合成は、通常、以下の手順を含みます。
ピロリジン環の形成: ピロリジン環は、アミノ酸誘導体などの適切な前駆体を含む環化反応によって合成できます。
4-エチルフェニル基の導入: 4-エチルフェニル基は、4-エチルベンジルクロリドなどの適切な求電子試薬を用いた置換反応によって導入できます。
カルボキシル化: カルボン酸基は、多くの場合、二酸化炭素を炭素源として用いるカルボキシル化反応によって導入できます。
工業的生産方法
(3R,4S)-rel-4-(4-エチルフェニル)ピロリジン-3-カルボン酸の工業的生産には、上記の合成経路の最適化バージョンが含まれる場合があり、スケーラビリティ、費用対効果、環境への持続可能性に重点を置いています。これには、廃棄物とエネルギー消費を最小限に抑えるために、連続フローリアクターやグリーンケミストリーの原則を使用することが含まれます。
化学反応の分析
反応の種類
(3R,4S)-rel-4-(4-エチルフェニル)ピロリジン-3-カルボン酸は、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するように酸化できます。
還元: 還元反応は、カルボン酸基をアルコールまたはアルデヒドに変換できます。
置換: この化合物は、特に4-エチルフェニル基で求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、多くの場合、塩基性条件下で置換反応に使用できます。
主な生成物
酸化: ケトンまたはアルデヒド。
還元: アルコールまたはアルデヒド。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
(3R,4S)-rel-4-(4-エチルフェニル)ピロリジン-3-カルボン酸は、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に神経疾患を標的とする医薬品の合成のためのビルディングブロックとして使用できます。
有機合成: これは、より複雑な有機分子の合成における中間体として役立ちます。
生物学的研究: この化合物は、ピロリジン誘導体の構造活性相関を調査する研究に使用できます。
工業的用途: 特殊化学薬品や材料の製造に使用される場合があります。
科学的研究の応用
(3R,4S)-rel-4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the structure-activity relationships of pyrrolidine derivatives.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
作用機序
(3R,4S)-rel-4-(4-エチルフェニル)ピロリジン-3-カルボン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、標的と使用のコンテキストに応じて、阻害剤または活性剤として作用する可能性があります。関与する経路には、多くの場合、神経伝達物質系の調節または代謝プロセスに関与する特定の酵素の阻害が含まれます。
類似の化合物との比較
類似の化合物
- (3R,4S)-rel-4-(4-メチルフェニル)ピロリジン-3-カルボン酸
- (3R,4S)-rel-4-(4-プロピルフェニル)ピロリジン-3-カルボン酸
- (3R,4S)-rel-4-(4-ブチルフェニル)ピロリジン-3-カルボン酸
独自性
(3R,4S)-rel-4-(4-エチルフェニル)ピロリジン-3-カルボン酸は、ピロリジン環における特定の置換パターンによって特徴付けられ、その化学反応性と生物活性に影響を与える可能性があります。4-エチルフェニル基の存在は、明確な立体および電子特性を与える可能性があり、医薬品化学および有機合成における特定の用途に貴重な化合物となります。
類似化合物との比較
Similar Compounds
- (3R,4S)-rel-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-4-(4-Propylphenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-4-(4-Butylphenyl)pyrrolidine-3-carboxylic acid
Uniqueness
(3R,4S)-rel-4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid is unique due to the specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The presence of the 4-ethylphenyl group may confer distinct steric and electronic properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
(3R,4S)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-2-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16)/t11-,12+/m1/s1 |
InChIキー |
IGZPTBQXMCKODY-NEPJUHHUSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O |
正規SMILES |
CCC1=CC=C(C=C1)C2CNCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


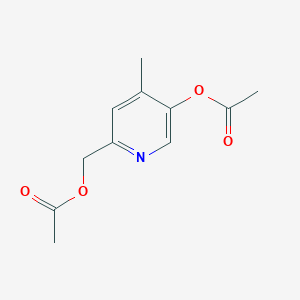


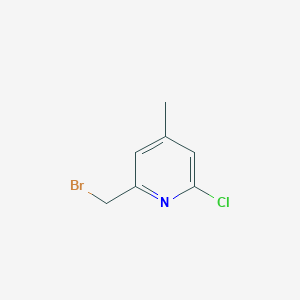
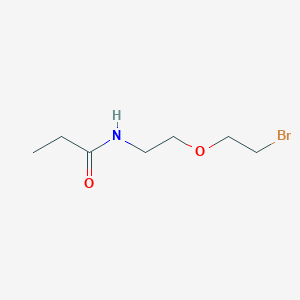
![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)
![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)
![2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-](/img/structure/B11882959.png)
